molecular formula C12H8O4 B565719 8-Methoxy-d3 Psoralen CAS No. 1246819-63-5

8-Methoxy-d3 Psoralen

Cat. No. B565719
Key on ui cas rn: 1246819-63-5
M. Wt: 220.20 g/mol
InChI Key: QXKHYNVANLEOEG-KQORAOOSSA-N
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Patent
US04130568

Procedure details

A solution of 100 mg. (0.38 mmole) of 2-ethoxy-9-methoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one in 2 ml. of formic acid was heated at 100° for 30 min. The reaction was cooled and evaporated to leave a residue which was filtered through alumina using benzene/ethyl acetate, 4:1 to yield, upon evaporation of the filtrate, pure 9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one, mp 145°-146°.
Name
2-ethoxy-9-methoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Quantity
0.38 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH:4]1[O:19][C:7]2=[C:8]([O:17][CH3:18])[C:9]3[O:14][C:13](=[O:15])[CH:12]=[CH:11][C:10]=3[CH:16]=[C:6]2[CH2:5]1)C>C(O)=O>[CH3:18][O:17][C:8]1[C:9]2[O:14][C:13](=[O:15])[CH:12]=[CH:11][C:10]=2[CH:16]=[C:6]2[CH:5]=[CH:4][O:19][C:7]=12

Inputs

Step One
Name
2-ethoxy-9-methoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Quantity
0.38 mmol
Type
reactant
Smiles
C(C)OC1CC=2C(=C(C3=C(C=CC(O3)=O)C2)OC)O1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a residue which
FILTRATION
Type
FILTRATION
Details
was filtered through alumina

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(=CC=3C=CC(OC31)=O)C=CO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04130568

Procedure details

A solution of 100 mg. (0.38 mmole) of 2-ethoxy-9-methoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one in 2 ml. of formic acid was heated at 100° for 30 min. The reaction was cooled and evaporated to leave a residue which was filtered through alumina using benzene/ethyl acetate, 4:1 to yield, upon evaporation of the filtrate, pure 9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one, mp 145°-146°.
Name
2-ethoxy-9-methoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Quantity
0.38 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH:4]1[O:19][C:7]2=[C:8]([O:17][CH3:18])[C:9]3[O:14][C:13](=[O:15])[CH:12]=[CH:11][C:10]=3[CH:16]=[C:6]2[CH2:5]1)C>C(O)=O>[CH3:18][O:17][C:8]1[C:9]2[O:14][C:13](=[O:15])[CH:12]=[CH:11][C:10]=2[CH:16]=[C:6]2[CH:5]=[CH:4][O:19][C:7]=12

Inputs

Step One
Name
2-ethoxy-9-methoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Quantity
0.38 mmol
Type
reactant
Smiles
C(C)OC1CC=2C(=C(C3=C(C=CC(O3)=O)C2)OC)O1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a residue which
FILTRATION
Type
FILTRATION
Details
was filtered through alumina

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(=CC=3C=CC(OC31)=O)C=CO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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